

# A Comparative Guide to Anti-CD122 Monoclonal Antibodies for Preclinical Research

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## Compound of Interest

Compound Name: NK-122

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This guide provides a side-by-side comparison of preclinical monoclonal antibodies targeting the Interleukin-2 and Interleukin-15 receptor beta subunit (CD122). CD122 is a critical receptor for the function and homeostasis of Natural Killer (NK) cells and various T cell subsets, making it a key target in immunology and oncology research. The following sections detail the characteristics, functional performance, and experimental methodologies for evaluating anti-CD122 antibodies, with a focus on clones frequently cited in preclinical studies.

## Introduction to CD122

CD122, also known as IL-2R $\beta$ , is a type I transmembrane glycoprotein that is a shared component of the intermediate-affinity receptor for IL-2 and the high-affinity receptor for IL-15. It is constitutively expressed on NK cells and subsets of T cells. By associating with the common gamma chain ( $\gamma$ c or CD132), CD122 plays a crucial role in mediating the signaling of IL-2 and IL-15, which are vital for the proliferation, survival, and activation of these immune cells. The signaling cascade is primarily mediated through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Given its central role in immune regulation, antibodies targeting CD122 are valuable tools for studying immune responses and are being investigated as potential therapeutics for autoimmune diseases and cancer.

## Comparative Analysis of Preclinical Anti-CD122 Antibodies

This section provides a comparative overview of three well-characterized anti-CD122 monoclonal antibodies used in preclinical research: ANB033, TM-beta 1, and ChMBC7.

## Antibody Characteristics

Feature	ANB033	TM-beta 1	ChMBC7
Reactivity	Human, Cynomolgus Monkey	Mouse	Mouse
Isotype	Humanized IgG1	Rat IgG2b, kappa	Rat-Mouse Chimeric IgG
Reported Applications	Functional Assays, In vivo studies	Flow Cytometry, in vivo NK cell depletion, IL-2R blockade	Functional Assays, In vivo studies
Antagonist/Agonist	Antagonist	Antagonist	Antagonist

## Functional Performance

Direct head-to-head quantitative comparisons of these specific clones are limited in publicly available literature. However, individual studies provide insights into their functional performance.

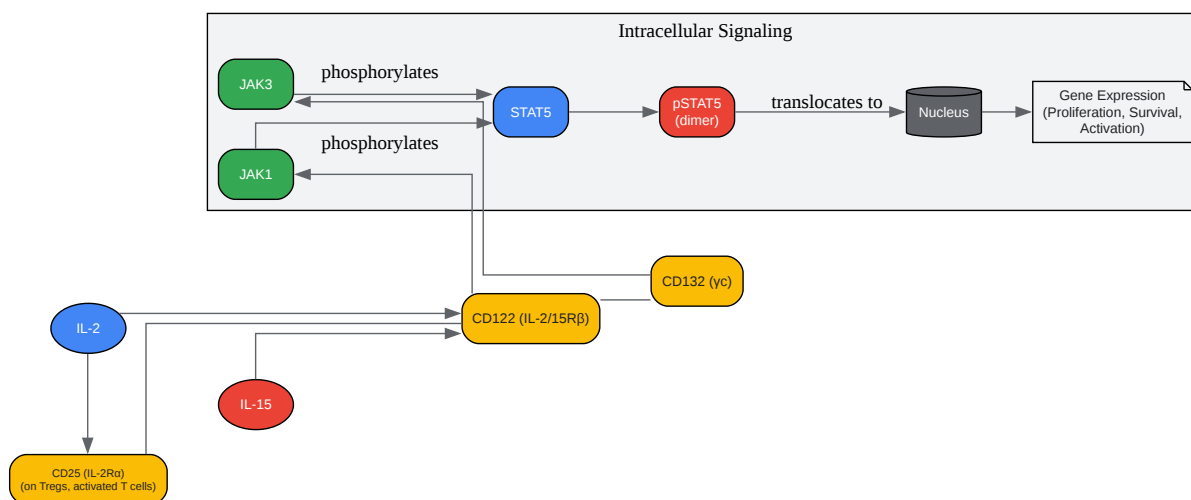
Parameter	ANB033	TM-beta 1	ChMBC7
Binding Affinity (Kd)	High affinity (exact value not publicly available)	Nanomolar range (exact value not publicly available)	Nanomolar range (exact value not publicly available)[1]
IL-2 Signaling Inhibition	Yes[2]	Yes[3]	Yes[1]
IL-15 Signaling Inhibition	Yes[2]	Yes	Yes[1]
Inhibition of NK Cell Proliferation	Yes[2]	Yes	Yes[1]
Inhibition of T Cell Proliferation	Yes[2]	Yes	Yes[1]
In vivo Cell Depletion	Reduces CD122+ NK and T cells	Depletes CD122+ NK cells	Reduces NK and CD8+ memory T cells[4]
Effect on Regulatory T cells (Tregs)	Spares high-affinity IL-2R on Tregs[5]	Modestly affects IL-2-induced Treg survival[1]	Does not suppress Treg cells[4]
IC50 (RLI-mediated CTLL-2 proliferation)	Not available	0.3 µg/ml[1]	0.3 µg/ml[1]
IC50 (IL-2-mediated CTLL-2 proliferation)	Not available	> 20 µg/ml[1]	> 20 µg/ml[1]

Note: RLI is a human IL-15/human IL-15R $\alpha$  sushi domain complex.

## Signaling Pathways and Experimental Workflows

### CD122 Signaling Pathway

The following diagram illustrates the central role of CD122 in IL-2 and IL-15 signaling pathways in NK cells.

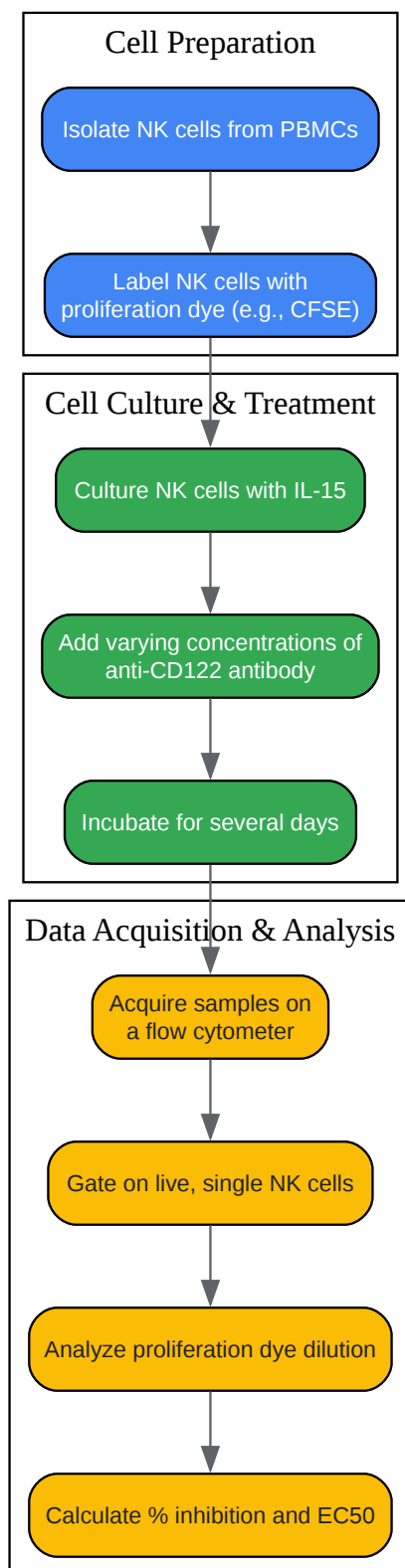


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Caption: CD122 signaling cascade in NK cells.

## Experimental Workflow: NK Cell Proliferation Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of an anti-CD122 antibody on NK cell proliferation.



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Caption: Workflow for an NK cell proliferation inhibition assay.

## Detailed Experimental Protocols

### Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

**Objective:** To determine the association ( $k_a$ ), dissociation ( $k_d$ ), and equilibrium dissociation ( $K_D$ ) constants of an anti-CD122 antibody to its target.

**Methodology:**

- **Immobilization of Antigen:** Recombinant CD122 protein is immobilized on a sensor chip surface.
- **Analyte Injection:** A series of concentrations of the anti-CD122 antibody are flowed over the chip surface.
- **Data Acquisition:** The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
- **Data Analysis:** The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants ( $k_a$  and  $k_d$ ) and the affinity constant ( $K_D = k_d/k_a$ ).

### STAT5 Phosphorylation Inhibition Assay by Flow Cytometry

**Objective:** To measure the ability of an anti-CD122 antibody to block IL-2 or IL-15-induced STAT5 phosphorylation in NK cells.

**Methodology:**

- **Cell Preparation:** Isolate primary NK cells or use an NK cell line (e.g., NK-92).
- **Antibody Incubation:** Pre-incubate the cells with serial dilutions of the anti-CD122 antibody.
- **Cytokine Stimulation:** Stimulate the cells with a fixed concentration of IL-2 or IL-15 for a short period (e.g., 15-30 minutes).

- **Fixation and Permeabilization:** Fix the cells with a suitable fixation buffer, followed by permeabilization to allow intracellular staining.
- **Intracellular Staining:** Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
- **Flow Cytometry Analysis:** Acquire the samples on a flow cytometer and quantify the median fluorescence intensity (MFI) of pSTAT5 in the NK cell population.
- **Data Analysis:** Plot the pSTAT5 MFI against the antibody concentration to determine the IC50 value.

## NK Cell Proliferation Inhibition Assay

**Objective:** To assess the functional consequence of CD122 blockade on NK cell proliferation.

**Methodology:**

- **Cell Preparation and Staining:** Isolate NK cells and label them with a proliferation-tracking dye (e.g., CFSE or CellTrace™ Violet).
- **Cell Culture:** Plate the labeled NK cells in a culture medium containing a suboptimal concentration of IL-15 to induce proliferation.
- **Treatment:** Add serial dilutions of the anti-CD122 antibody to the cell cultures.
- **Incubation:** Culture the cells for an extended period (e.g., 5-7 days) to allow for several rounds of cell division.
- **Flow Cytometry Analysis:** Acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye, which corresponds to the extent of cell division.
- **Data Analysis:** Calculate the percentage of proliferating cells or the proliferation index for each antibody concentration and determine the EC50 value.

This guide provides a framework for comparing and selecting anti-CD122 antibodies for preclinical research. The choice of antibody will depend on the specific experimental needs, including the species of interest and the desired functional outcome. Researchers are

encouraged to perform in-house validation to ensure the suitability of the chosen antibody for their specific application.

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## References

- 1. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anaptysbio.com [anaptysbio.com]
- 3. InVivoMAb anti-mouse CD122 (IL-2R $\beta$ , TM-Beta 1) | Bio X Cell [bioxcell.com]
- 4. jn-bio.com [jn-bio.com]
- 5. ANB-033, a novel anti-human CD122 MAb for T-cell-mediated inflammatory autoimmune disorders | BioWorld [bioworld.com]
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